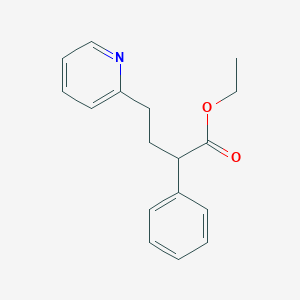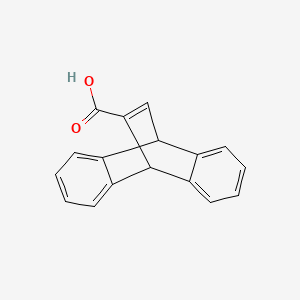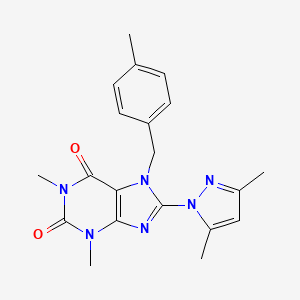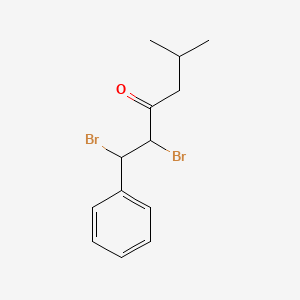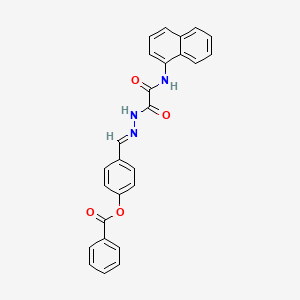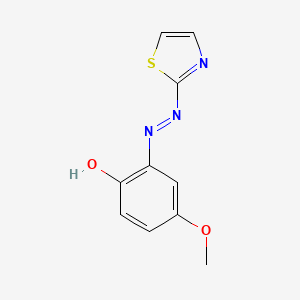
4-Methoxy-2-(2-thiazolylazo)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(2-thiazolylazo)-phenol is a chemical compound that belongs to the class of thiazolylazo dyes. These dyes are known for their vivid colors and are often used in analytical chemistry for the detection and quantification of metal ions. The compound is characterized by the presence of a methoxy group, a thiazole ring, and an azo linkage, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-thiazolylazo)-phenol typically involves the diazotization of 2-aminothiazole followed by coupling with 4-methoxyphenol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 2-aminothiazole is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 4-methoxyphenol in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-(2-thiazolylazo)-phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may require strong acids or bases, depending on the desired functional group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-(2-thiazolylazo)-phenol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions such as zinc, copper, and mercury through spectrophotometric methods.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the manufacturing of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-(2-thiazolylazo)-phenol involves its ability to form complexes with metal ions. The thiazole ring and azo linkage provide sites for coordination with metal ions, leading to the formation of stable complexes. These complexes can be detected and quantified using spectrophotometric methods, making the compound valuable in analytical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Pyridylazo)-resorcinol: Another thiazolylazo dye used in metal ion detection.
3-Methyl-4-methoxy-2-naphthol: A thiazolylazo ligand used in preconcentration methods for metal ions.
Uniqueness
4-Methoxy-2-(2-thiazolylazo)-phenol is unique due to its specific combination of functional groups, which provide distinct chemical properties and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry.
Eigenschaften
CAS-Nummer |
3012-52-0 |
|---|---|
Molekularformel |
C10H9N3O2S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
4-methoxy-2-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C10H9N3O2S/c1-15-7-2-3-9(14)8(6-7)12-13-10-11-4-5-16-10/h2-6,14H,1H3 |
InChI-Schlüssel |
FQQNRFLPBZDYKQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)N=NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11962622.png)



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)
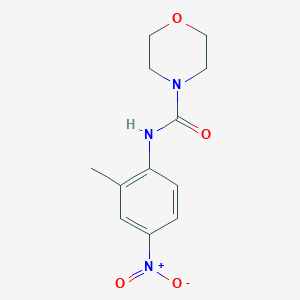

![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)

